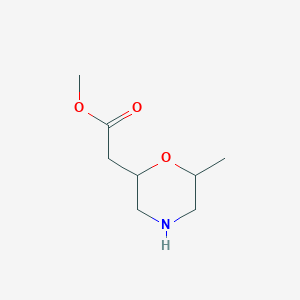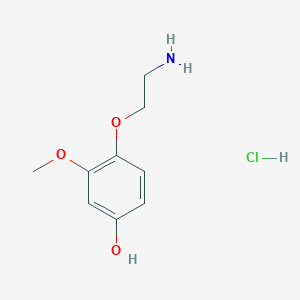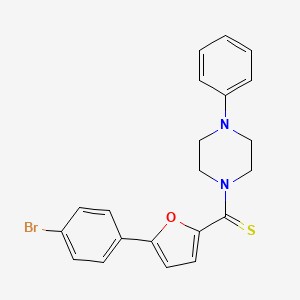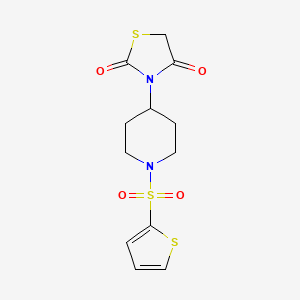
Methyl 2-(6-methylmorpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-(6-methylmorpholin-2-yl)acetate” is a chemical compound with the molecular formula C8H15NO3 . Its molecular weight is 173.21 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of morpholines, which includes compounds like “this compound”, has been a subject of research. Morpholines are generally prepared from vicinal amino alcohols, their N- and O-(oxiran-2-yl)methyl, N- and O-allyl(propargyl) derivatives, β-azidoalkylpropargyl ethers, bis(2-hydroxyethyl)amines, as well as from oxiranes and aziridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its boiling point, density, and melting point are not specified in the sources .Scientific Research Applications
Chemical Engineering and Separation Processes : Penkova, Polotskaya, and Toikka (2013) explored the separation of a mixture with a methyl acetate synthesis reaction by pervaporation, highlighting its role in shifting the composition from chemical equilibrium and enhancing the conversion of reagents (Penkova et al., 2013).
Cellulose Dissolution and Regeneration : The research by Raut et al. (2015) found that a morpholinium ionic salt containing methyl acetate efficiently dissolves cellulose without pre-processing, which is significant for materials science and textile industry applications (Raut et al., 2015).
Electrochemical Applications : Lee et al. (2006) synthesized various ionic liquids containing a methyl acetate group, which exhibited wide electrochemical windows and high conductivities, making them potential candidates for electrolyte solutions in electrochemical applications (Lee et al., 2006).
Lithium-Ion Battery Research : The study by Li et al. (2018) on methyl acetate as a co-solvent in lithium-ion batteries, specifically in NMC532/graphite cells, demonstrated its potential to increase cell rate capability, which is crucial for the development of high-performance batteries (Li et al., 2018).
Pharmaceutical Development : Katrincic et al. (2009) utilized solid-state characterization methods to study a pharmaceutical compound's polymorphs, which included a derivative of acetic acid. This research is significant for the selection and development of drug polymorphs in pharmaceutical industry (Katrincic et al., 2009).
properties
IUPAC Name |
methyl 2-(6-methylmorpholin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6-4-9-5-7(12-6)3-8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUVQDKPOOSDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide](/img/structure/B2966766.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)


![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)








